4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide
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Overview
Description
4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a benzamide group linked to a phenoxyacetylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide typically involves a multi-step process:
Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amine group is acylated with 3-Methyl-4-(methylethyl)phenoxyacetic acid to form the desired phenoxyacetamide structure.
Coupling: The final step involves coupling the phenoxyacetamide with benzoyl chloride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents such as halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide derivatives: Compounds with similar phenoxyacetamide structures, such as 4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzoic acid.
Benzamide derivatives: Compounds with benzamide groups, such as N-(4-hydroxyphenyl)benzamide.
Uniqueness
4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide is unique due to its specific substitution pattern on the phenoxy and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12(2)17-9-8-16(10-13(17)3)24-11-18(22)21-15-6-4-14(5-7-15)19(20)23/h4-10,12H,11H2,1-3H3,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOMAPHFDOZXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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